4-(4-Chlorophenyl)-N-[1-(2-furyl)ethylidene]-1-piperazinamine is a small-molecule antagonist of the Smoothened receptor (Smo) [ [] ]. Smo is a protein that plays a critical role in the Hedgehog (Hh) signaling pathway, which is involved in various biological processes, including embryonic development, cell growth, and stem cell maintenance [ [] ].
While none of the provided abstracts explicitly describe the molecular structure of 4-(4-chlorophenyl)-N-[1-(2-furyl)ethylidene]-1-piperazinamine, its antagonist activity towards Smo suggests that it likely binds to the receptor at a specific binding site [ [] ]. Further research, including X-ray crystallography or NMR studies, would be needed to elucidate the detailed molecular structure of this compound.
4-(4-Chlorophenyl)-N-[1-(2-furyl)ethylidene]-1-piperazinamine acts as an antagonist of the Smoothened receptor (Smo) [ [] ]. Smo antagonists bind to Smo and prevent the activation of the Hh signaling pathway. This inhibition of the Hh pathway can have various downstream effects depending on the cellular context.
Allosteric Modulation: Research suggests that 4-(4-Chlorophenyl)-N-[1-(2-furyl)ethylidene]-1-piperazinamine, along with another Smo antagonist, N-[3-(1H-benzimidazol-2-yl)-4-chlorophenyl]-3,4,5-tris(ethyloxy)-benzamide (SANT-2), may bind to Smo in an allosteric manner [ [] ]. This means that they bind to a site on Smo distinct from the agonist binding site and induce conformational changes that prevent agonist binding and subsequent pathway activation.
Cancer Research: The primary application of Smo antagonists, including potentially 4-(4-chlorophenyl)-N-[1-(2-furyl)ethylidene]-1-piperazinamine, is in cancer research [ [] ]. Aberrant activation of the Hh signaling pathway, often driven by mutations in Smo or other pathway components, is implicated in several cancer types, including:
CAS No.: 37209-30-6
CAS No.: 137705-39-6
CAS No.: 16032-02-3
CAS No.: 1934-49-2
CAS No.: 13538-21-1
CAS No.: